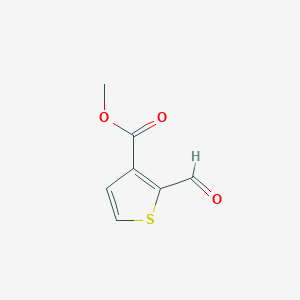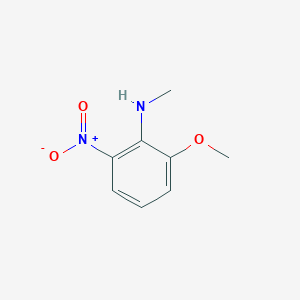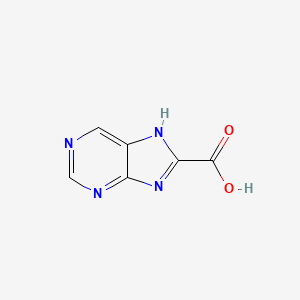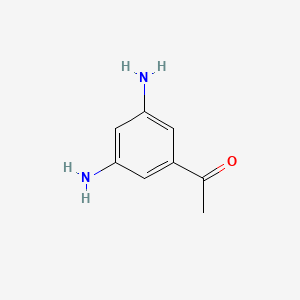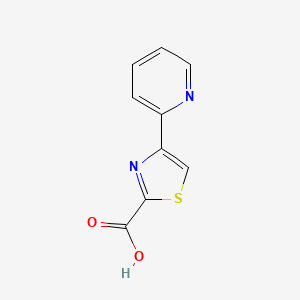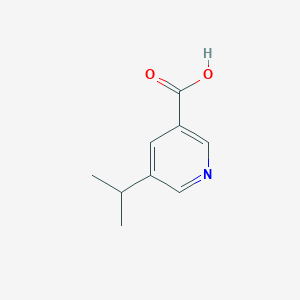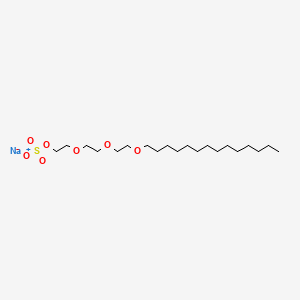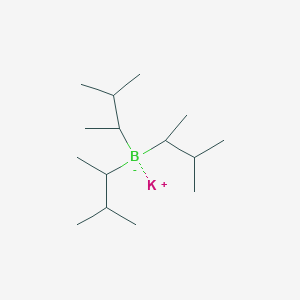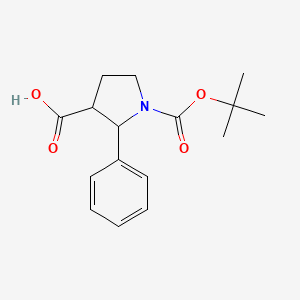
1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is the amino group in organic compounds . This compound, also known as a Boc-protected amino acid, is used as a protecting group in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as protection . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amino group from unwanted reactions during subsequent steps in the synthesis .
Biochemical Pathways
The compound affects the synthesis pathway of organic compounds. By protecting the amino group, it allows for selective bond formation while minimizing competing reactions with reactive functional groups . This is particularly important in the synthesis of complex molecules where multiple reactive sites are present .
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its structure and the nature of the Boc group. The Boc group is known for its stability, which could potentially affect the compound’s bioavailability .
Result of Action
The result of the compound’s action is the formation of a protected amino acid . This allows for selective reactions to occur at other sites in the molecule during subsequent steps in the synthesis . The Boc group can be removed later in the synthesis process using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of adding the Boc group to amines requires aqueous conditions and a base . Additionally, the removal of the Boc group requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability are highly dependent on the chemical environment.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGJNQZIAVFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623629 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455955-08-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)
![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1612919.png)
![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)
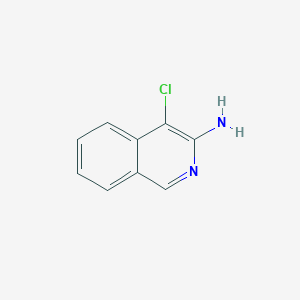
![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)
